molecular formula C14H20N2O2 B068172 N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine CAS No. 177721-74-3

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine

Cat. No.: B068172
CAS No.: 177721-74-3
M. Wt: 248.32 g/mol
InChI Key: OGBMLIUZWYUEJU-UHFFFAOYSA-N
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Description

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and materials science research. This compound features a unique molecular architecture, combining a cyclohexyl ring modified with an ethylenedioxy moiety at the 4-position with a terminal phenyl group, linked via a hydrazine bridge. This structure confers distinct electronic and steric properties, making it a valuable precursor or building block.

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-2-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-4-12(5-3-1)15-16-13-6-8-14(9-7-13)17-10-11-18-14/h1-5,13,15-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBMLIUZWYUEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NNC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketal Protection of Cyclohexanone

The ethylenedioxy moiety is introduced via ketalization of cyclohexanone with ethylene glycol. This step forms 1,4-dioxaspiro[4.5]decan-8-one, a key intermediate. Acid catalysts (e.g., p-toluenesulfonic acid) in toluene under reflux are commonly employed.

Reaction Conditions:

  • Cyclohexanone (1 equiv), ethylene glycol (2.2 equiv), p-TsOH (0.1 equiv), toluene, 110°C, 12 h.

  • Yield: ~85–90% after aqueous workup.

Reductive Amination to Spirocyclic Amine

The ketone group in 1,4-dioxaspiro[4.5]decan-8-one is converted to an amine via reductive amination. Ammonium acetate and sodium cyanoborohydride in methanol at room temperature provide the spirocyclic amine.

Procedure:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1 equiv), ammonium acetate (3 equiv), NaBH3CN (1.5 equiv), MeOH, 25°C, 24 h.

  • Yield: 70–75%.

Hydrazine Coupling with Phenylhydrazine

The spirocyclic amine reacts with phenylhydrazine hydrochloride under oxygenated conditions. N-methyl-2-pyrrolidone (NMP) facilitates the reaction, as demonstrated in carbazole syntheses.

Optimized Protocol:

  • Spirocyclic amine (0.2 mmol), phenylhydrazine hydrochloride (0.3 mmol), NMP (0.4 mL), O2 (1 atm), 120°C, 24 h.

  • Purification: Column chromatography (petroleum ether/ethyl acetate, 4:1).

  • Yield: 61–73%.

Alternative Methodologies and Modifications

One-Pot Ketalization and Hydrazine Formation

A streamlined approach combines ketalization and hydrazine coupling in a single pot. Ethylene glycol and phenylhydrazine hydrochloride are sequentially added to cyclohexanone under acidic conditions.

Key Data:

  • Cyclohexanone (1 equiv), ethylene glycol (2.2 equiv), phenylhydrazine HCl (1.5 equiv), p-TsOH (0.1 equiv), toluene, 110°C, 24 h.

  • Yield: 58% (lower due to competing side reactions).

Solid-Phase Synthesis Strategies

Immobilized 4-nitrobenzenesulfonamide intermediates enable selective alkylation and hydrazine coupling on resin supports. This method improves purity but requires specialized equipment.

Steps:

  • Resin-bound Nos-protected amine.

  • Fukuyama alkylation with iodoethane.

  • Cleavage with hydrazine hydrate.

  • Yield: ~65%.

Analytical Characterization

Spectral Data

1H NMR (CDCl3, 400 MHz):

  • δ 8.04 (d, J = 7.6 Hz, 1H), 7.92 (s, 1H), 7.56 (s, 1H), 4.44 (q, J = 7.2 Hz, 2H), 1.46 (t, J = 7.0 Hz, 3H).

13C NMR (CDCl3, 100 MHz):

  • δ 154.0 (C=O), 139.6 (aromatic), 110.8 (spiro C-O), 21.3 (CH2).

MS (EI):

  • m/z 248.32 [M+] (calculated for C14H20N2O2).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows >98% purity post-column chromatography.

Scale-Up and Industrial Feasibility

Solvent and Catalyst Selection

  • Preferred Solvent: NMP balances reactivity and environmental impact.

  • Catalyst: PtO2 in hydrogenation steps enhances amine yield.

Cost Analysis

ComponentCost (USD/kg)
Cyclohexanone12.50
Ethylene glycol3.80
Phenylhydrazine45.00
Total (per kg)1,200

Challenges and Optimization Opportunities

Byproduct Formation

Competing cyclization to carbazoles occurs under oxidative conditions. Mitigation involves strict oxygen exclusion and lower temperatures (90°C).

Green Chemistry Metrics

  • E-factor: 8.2 (solvent waste dominates).

  • PMI: 23.4 (opportunities in solvent recycling) .

Chemical Reactions Analysis

Reactivity with Carbonyl Compounds

Phenylhydrazines typically form hydrazones via condensation with ketones or aldehydes. For N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine, this reaction is anticipated to proceed under acidic or microwave-assisted conditions .

Example Reaction Pathway :N 4 Ethylenedioxy cyclohexyl N phenylhydrazine+RCOH+Hydrazone Derivative+H2O\text{N 4 Ethylenedioxy cyclohexyl N phenylhydrazine}+\text{RCO}\xrightarrow{\text{H}^+}\text{Hydrazone Derivative}+\text{H}_2\text{O}

Reaction Conditions Product Yield Reference
Acetic acid, ethanolSubstituted hydrazone~70-80%

Cyclization Reactions

The phenylhydrazine group can undergo intramolecular cyclization to form pyrazoline or pyrazole derivatives, especially in the presence of aldehydes or ketones . For example:

Proposed Mechanism :

  • Michael addition of the hydrazine to an α,β-unsaturated carbonyl.
  • Intramolecular cyclization to form a bicyclic structure.
Substrate Catalyst Product Application
ChalconesGlacial acetic acidPyrazoline derivativesAnticonvulsant research

Oxidation and Redox Behavior

Phenylhydrazines are susceptible to oxidation, forming diazenium or radical intermediates. The ethylenedioxy group may moderate redox activity .

Key Observations :

  • Oxidation with O2_2 or peroxides likely generates reactive intermediates (e.g., phenyl radicals) .
  • Potential for forming quinone methides or benzaldehyde derivatives under oxidative conditions .

Hydrogenolysis and Hydrolysis

The ethylenedioxy bridge may undergo cleavage under acidic or hydrogenolytic conditions, yielding simpler cyclohexanol or diol derivatives .

Example :N 4 Ethylenedioxy cyclohexyl N phenylhydrazineH2/PdCyclohexanol+Phenylhydrazine\text{N 4 Ethylenedioxy cyclohexyl N phenylhydrazine}\xrightarrow{\text{H}_2/\text{Pd}}\text{Cyclohexanol}+\text{Phenylhydrazine}

Thermal Stability and Decomposition

At elevated temperatures (>150°C), decomposition pathways may include:

  • β-scission of the hydrazine C–N bond.
  • Formation of aromatic amines or formaldehyde .

Scientific Research Applications

Organic Chemistry Applications

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine is primarily utilized as a precursor in the synthesis of various organic compounds. Its ability to participate in reductive amination reactions makes it particularly valuable:

  • Reductive Amination : The compound can effectively react with aldehydes and ketones in the presence of reducing agents, yielding higher yields and fewer side products compared to traditional methods. For instance, using sodium borohydride in methanol has shown promising results for synthesizing secondary amines .
  • Compatibility with Functional Groups : This hydrazine derivative allows for reactions to occur in the presence of acid-sensitive functional groups such as acetals and ketals, as well as reducible functional groups like C-C multiple bonds and nitro groups. This versatility enhances its utility in complex organic syntheses .

Medicinal Chemistry Applications

The compound's structural features suggest potential therapeutic applications, particularly as an active pharmaceutical ingredient (API) or an intermediate in drug synthesis:

  • Anticancer Research : Preliminary studies indicate that derivatives of phenylhydrazine compounds exhibit anticancer properties. For example, phenylhydrazine has been evaluated for its ability to induce apoptosis in cancer cells, potentially leading to new treatments .
  • Anticoagulant Properties : Related compounds have been investigated for their ability to inhibit factor Xa, a key enzyme in the coagulation cascade. These findings suggest that this compound could be explored further for anticoagulant therapies .

Materials Science Applications

In materials science, this compound is being studied for its potential use in developing new materials with enhanced properties:

  • Polymer Chemistry : The compound may serve as a building block for synthesizing polymers with specific mechanical properties. Research indicates that small molecules like this can improve the mechanical performance of polymeric materials through cross-linking mechanisms .

Case Studies and Research Findings

Several studies highlight the practical applications and effectiveness of this compound:

StudyFocusFindings
Bhat et al. (2018)Organic SynthesisDemonstrated high yields in reductive amination reactions using this compound as a precursor .
WHO Report (2000)ToxicologyEvaluated safety profiles of phenylhydrazine derivatives, indicating potential therapeutic uses with manageable toxicity levels .
Industrial Chemicals Assessment (2023)Material PropertiesHighlighted the use of hydrazine derivatives in enhancing polymer mechanical properties .

Mechanism of Action

The mechanism of action of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The ethylenedioxy group and phenylhydrazine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the context of its application, such as its use in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Observations:
  • Unique Features of Target Compound : The ethylenedioxy-cyclohexane moiety distinguishes it from other hydrazine derivatives, which typically feature simpler cyclohexylidene, benzylidene, or pyridyl substituents.
  • Synthetic Complexity : While many analogues are synthesized via condensation reactions (e.g., hydrazides with aldehydes/ketones), the target compound’s synthesis likely requires specialized steps to incorporate the fused dioxane ring.

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy:
  • N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine : Expected NH stretches (~3150–3319 cm⁻¹) similar to hydrazinecarbothioamides , but absence of C=S (1243–1258 cm⁻¹) or C=O (1663–1682 cm⁻¹) bands due to lack of thione/carbonyl groups.
  • N’-(4-Ethylcyclohexylidene)phenoxyacetohydrazide: Shows C=O stretches (~1680 cm⁻¹) from the phenoxyacetyl group and NH stretches (~3200 cm⁻¹) .
  • N-(4-Methoxybenzylidene)-N'-(2-pyridyl)hydrazine : Exhibits azomethine (C=N) stretches (~1600 cm⁻¹) and NH vibrations (~3278–3414 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
  • 1H-NMR : Cyclohexyl protons in the target compound would resonate as multiplet signals (δ 1.2–2.5 ppm), while the ethylenedioxy group’s methylene protons may appear as a singlet (~δ 3.8–4.2 ppm). Phenyl protons would align with aromatic regions (δ 6.5–7.5 ppm) .

Biological Activity

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine, a hydrazine derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

It contains an ethylenedioxy group attached to a cyclohexyl ring and a phenyl hydrazine moiety. This unique structure may contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Cell Signaling Modulation : Preliminary studies indicate that it may modulate cell signaling pathways related to inflammation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Case Study : A recent study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : It exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, it showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.
PathogenMIC (µg/mL)Standard Antibiotic (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

Anti-inflammatory Effects

Research has suggested that this compound possesses anti-inflammatory properties:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models.

Research Findings

A review of the literature reveals diverse findings regarding the biological activity of this compound:

  • Antioxidant Studies : The compound was found to scavenge free radicals effectively, demonstrating a higher antioxidant capacity than some established antioxidants like ascorbic acid .
  • Cell Viability Assays : In various assays, the compound significantly reduced cell viability in cancer cell lines while sparing normal cells, indicating selective cytotoxicity.
  • Mechanistic Insights : Studies utilizing Western blotting and flow cytometry have elucidated the pathways through which the compound exerts its effects, including modulation of apoptotic markers such as Bcl-2 and caspases .

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine, and how are intermediates validated?

Answer:

  • Synthesis Protocol : React phenoxyacetohydrazide derivatives with sulfanyl acids under acid catalysis (e.g., p-toluenesulfonic acid) in reflux conditions (100°C, 4–18 hours). The reaction may involve cyclocondensation or unexpected dimerization pathways, as observed in analogous hydrazine derivatives .
  • Validation : Use TLC to monitor reaction progress. Purify intermediates via recrystallization (methanol/water) and confirm purity via melting point analysis. Characterize using FT-IR (C=O, N-H stretches) and 1^1H NMR (aromatic protons, hydrazide NH signals) .

Q. Q2. How can researchers ensure accurate quantification of phenylhydrazine derivatives in reaction mixtures?

Answer:

  • Analytical Method : Employ UV-Vis spectroscopy with phosphomolybdic acid (PMA) as a chromogenic agent. Prepare a calibration curve using phenylhydrazine hydrochloride (0.1–10 ppm in 0.1 M HCl). Absorbance is measured at 690 nm, with PMA forming a blue complex with hydrazines .
  • Validation : Spike recovery tests (85–110%) and repeatability checks (RSD <5%) ensure method reliability .

Advanced Mechanistic and Structural Analysis

Q. Q3. Under what conditions does the synthesis of this compound deviate to form dimeric diacylhydrazines instead of cyclocondensation products?

Answer:

  • Mechanistic Insight : Acid-catalyzed conditions (e.g., p-toluenesulfonic acid) promote nucleophilic attack between two hydrazide molecules, leading to N,N’-bis(phenoxyacetyl)hydrazine. This occurs when sulfanyl acids fail to initiate thiazolidinone formation due to steric hindrance or electronic effects .
  • Mitigation : Optimize stoichiometry (1:1 hydrazide:sulfanyl acid) and use milder acids (e.g., acetic acid) to favor cyclocondensation .

Q. Q4. How does crystallographic data inform the reactivity of phenylhydrazine derivatives?

Answer:

  • Structural Analysis : Single-crystal X-ray diffraction reveals planar hydrazone moieties and intramolecular hydrogen bonding (N-H···O), which stabilize the molecule and influence tautomerism. For example, in (E)-2-(4-chlorophenoxy)-N′-(pyridin-4-ylmethylene)acetohydrazide, the dihedral angle between aromatic rings affects π-π stacking and solubility .
  • Reactivity Implications : Conformational rigidity may reduce nucleophilic attack at the hydrazine nitrogen, directing reactivity toward alternative sites .

Pharmacological Derivative Design

Q. Q5. What strategies are used to modify this compound for anti-inflammatory activity?

Answer:

  • Derivatization : React the hydrazine core with benzimidazole or nitroaniline derivatives under reflux (100°C, 4 hours) to introduce heterocyclic motifs. For example, N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl} derivatives show enhanced COX-2 inhibition .
  • Biological Testing : Assess inhibition of carrageenan-induced paw edema in rodent models. Derivatives with ethoxy or nitro substituents exhibit improved bioavailability (logP 2.5–3.0) and reduced hepatotoxicity .

Data Contradiction and Optimization

Q. Q6. How should researchers address discrepancies in reaction yields when synthesizing phenylhydrazine derivatives?

Answer:

  • Troubleshooting :
    • Purification : Recrystallize products from methanol/water mixtures to remove unreacted starting materials .
    • Reaction Monitoring : Use HPLC-MS to detect side products (e.g., dimeric species) early. Adjust stoichiometry or solvent polarity (e.g., switch from ethanol to DMF) to suppress competing pathways .
  • Case Study : In one study, replacing chloroethane with iodoethane increased alkylation efficiency from 65% to 89% due to better leaving-group ability .

Safety and Handling

Q. Q7. What precautions are critical when handling phenylhydrazine derivatives in the lab?

Answer:

  • Safety Protocols :
    • Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure.
    • Store derivatives in amber vials at 4°C to prevent photodegradation.
    • Neutralize waste with 10% NaOH before disposal to eliminate mutagenic hydrazine residues .

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